molecular formula C15H24N2O B1386792 N-(3-Amino-2-methylphenyl)octanamide CAS No. 1020056-71-6

N-(3-Amino-2-methylphenyl)octanamide

Cat. No.: B1386792
CAS No.: 1020056-71-6
M. Wt: 248.36 g/mol
InChI Key: SQQBGQXHTXHVTQ-UHFFFAOYSA-N
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Description

N-(3-Amino-2-methylphenyl)octanamide is an amide derivative characterized by an octanoyl chain linked to a 3-amino-2-methylphenyl group. This structure confers moderate lipophilicity due to the eight-carbon acyl chain, while the aromatic amine and methyl substituents influence electronic and steric properties.

Properties

IUPAC Name

N-(3-amino-2-methylphenyl)octanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O/c1-3-4-5-6-7-11-15(18)17-14-10-8-9-13(16)12(14)2/h8-10H,3-7,11,16H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQQBGQXHTXHVTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)NC1=CC=CC(=C1C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Amino-2-methylphenyl)octanamide typically involves the reaction of 3-amino-2-methylbenzoic acid with octanoyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: N-(3-Amino-2-methylphenyl)octanamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-(3-Amino-2-methylphenyl)octanamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(3-Amino-2-methylphenyl)octanamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the octanamide moiety can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

N-(3-Aminophenyl)octanamide

  • Structural Difference : Lacks the methyl group at the 2-position of the phenyl ring.
  • However, the reduced lipophilicity (compared to the methylated analog) may affect membrane permeability .

N-(2-Aminophenyl)octanamide

  • Structural Difference: Amino group at the 2-position instead of 3-position.
  • Impact : Alters hydrogen-bonding interactions and electronic distribution. The ortho-substitution may lead to intramolecular interactions, reducing conformational flexibility and bioavailability .

N-(3-Amino-2-methylphenyl)-4-(2,4-dichlorophenoxy)butanamide

  • Structural Difference: Shorter butanamide chain (4 carbons) and a dichlorophenoxy group.
  • The electron-withdrawing chlorine atoms enhance stability but may reduce metabolic clearance rates.

N-(3-(Methylthio)prop-1-en-2-yl)-N-(phenylsulfonyl)octanamide (5b)

  • Structural Difference : Contains a methylthio-propenyl group and phenylsulfonyl substituent.
  • Impact : The sulfonyl group increases polarity and metabolic resistance, while the thioether may participate in redox interactions. This complexity contrasts with the simpler aromatic amine in the target compound .

ZX-J-19j (N-(2,3-diphenylquinoxalin-6-yl)octanamide)

  • Structural Difference: Quinoxaline core with diphenyl substituents.
  • Impact : The planar aromatic system enables intercalation into DNA or protein binding pockets, suggesting antitumor or antiviral applications. The octanamide chain may enhance cell penetration compared to shorter acyl analogs .

GT11 (Dihydroceramide Desaturase Inhibitor)

  • Structural Difference : Cyclopropenyl and hydroxyethyl groups attached to octanamide.
  • Impact: The cyclopropenyl group confers rigidity and enzyme specificity, making GT11 a potent inhibitor. This highlights how minor modifications to the octanamide environment can drastically alter biological activity .

Lipophilicity and Solubility

  • Octanamide vs. Butanamide/Propanamide: The eight-carbon chain in N-(3-Amino-2-methylphenyl)octanamide provides higher logP (~4–5) compared to butanamide (logP ~2–3), enhancing lipid membrane penetration but reducing water solubility.

Enzyme Inhibition Potential

  • AChE Inhibition: Derivatives like N-([4-(5-(ethylthio)-1,3,4-oxadiazol-2-yl)phenyl]sulfonyl)octanamide (6h) exhibit acetylcholinesterase (AChE) inhibition via sulfonyl and oxadiazole motifs. The target compound’s amino group may similarly engage in hydrogen bonding with AChE’s catalytic site .
  • Dihydroceramide Desaturase : GT11’s specificity suggests octanamide derivatives can be tailored for sphingolipid metabolism modulation, though the target compound’s simpler structure may lack this precision .

Key Data Table: Comparative Analysis

Compound Name Acyl Chain Length Key Substituents logP (Est.) Notable Activity Reference
This compound 8 carbons 3-NH₂, 2-CH₃ ~4.5 Potential enzyme inhibition
N-(3-Aminophenyl)octanamide 8 carbons 3-NH₂ ~3.8 Unspecified
N-(2-Aminophenyl)octanamide 8 carbons 2-NH₂ ~4.0 Requires safety precautions
N-(3-Amino-2-methylphenyl)butanamide 4 carbons 3-NH₂, 2-CH₃, 2,4-Cl-phenoxy ~2.5 Improved solubility
ZX-J-19j 8 carbons Quinoxaline core ~5.2 Anticancer (patented)
GT11 8 carbons Cyclopropenyl, hydroxyethyl ~4.8 Dihydroceramide desaturase inhibitor

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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